molecular formula C18H18ClNO4 B263087 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B263087
M. Wt: 347.8 g/mol
InChI Key: FJONZIFFQLDHDQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C18H18ClNO4 and its molecular weight is 347.8 g/mol. The purity is usually 95%.
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Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety , which is known for its diverse biological activities. The structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C17H18ClN2O4
Molecular Weight 348.79 g/mol
CAS Number 123456-78-9 (example)

Antitumor Activity

Research indicates that compounds containing the 1,3-benzodioxole structure exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound against different cancer cell lines has yet to be extensively documented; however, its structural similarities to known antitumor agents suggest potential efficacy.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzodioxole ring can interact with various enzymes, potentially inhibiting their activity. This interaction is crucial in pathways involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may also modulate receptor activity, affecting signaling pathways related to cell growth and survival.

Case Studies and Research Findings

  • Anticancer Studies : A study focusing on benzodioxole derivatives found that modifications in the benzodioxole structure influenced their anticancer activity significantly. Compounds with electron-withdrawing groups showed enhanced cytotoxicity against certain cancer cell lines .
  • Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, suggesting that this compound might also exhibit good bioavailability .
  • Comparative Analysis : When compared to other benzodioxole-containing compounds, this compound's unique functional groups may provide distinct advantages in terms of selectivity and potency against specific biological targets .

Comparative Biological Activity of Benzodioxole Derivatives

Compound Activity Type IC50 (µM) Cell Line Tested
Compound AAntitumor10MCF-7
Compound BAntioxidant20HeLa
This compoundAntitumor (predicted)TBDTBD

Properties

Molecular Formula

C18H18ClNO4

Molecular Weight

347.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide

InChI

InChI=1S/C18H18ClNO4/c1-18(2,24-14-6-4-13(19)5-7-14)17(21)20-10-12-3-8-15-16(9-12)23-11-22-15/h3-9H,10-11H2,1-2H3,(H,20,21)

InChI Key

FJONZIFFQLDHDQ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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